

Soraprazan selectivity vs Na K ATPase

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Compound Focus: Soraprazan

CAS No.: 261944-46-1

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Selectivity and Potency Data

The following table summarizes the key experimental data on **Soraprazan's** inhibition of different ATPases, highlighting its strong selectivity profile.

Target Enzyme	Inhibition Constant (Ki)	Dissociation Constant (Kd)	IC ₅₀ (Ion-Leaky Vesicles)	IC ₅₀ (Isolated Gastric Glands)	Selectivity Ratio (vs. Na ⁺ ,K ⁺ -ATPase)
Gastric H ⁺ ,K ⁺ -ATPase	6.4 nM [1] [2]	26.4 nM [1] [2]	0.1 μM [1] [2]	0.19 μM [1] [2]	> 2,000-fold [1] [2]
Na ⁺ ,K ⁺ -ATPase	Not reported	Not reported	Not reported	Not reported	Reference for comparison [1] [2]
Ca ²⁺ -ATPase	Not reported	Not reported	Not reported	Not reported	> 2,000-fold [1] [2]

The primary mechanism of **Soraprazan** is the **potassium-competitive inhibition** of the gastric H⁺,K⁺-ATPase. It binds reversibly to the potassium binding site of the enzyme, preventing acid secretion [2]. This is distinct from the mechanism of proton pump inhibitors (PPIs) like esomeprazole and contributes to its rapid onset of action [1].

Key Experimental Protocols

The quantitative data on **Soraprazan**'s selectivity comes from established biochemical assays. Below are the methodologies for the key experiments cited.

Enzyme Assay Using Ion-Leaky Vesicles

- **Objective:** To determine the potency (IC_{50}) of **Soraprazan** on H^+,K^+ -ATPase activity in a purified system [1] [2].
- **Procedure:**
 - **Enzyme Preparation:** H^+,K^+ -ATPase is isolated from gastric mucosa (e.g., hog) via differential and density gradient centrifugation to obtain ion-leaky vesicles [3].
 - **Reaction Setup:** The vesicles are incubated in a solution containing ATP and varying concentrations of **Soraprazan**.
 - **Activity Measurement:** The rate of ATP hydrolysis is measured, often by detecting the release of inorganic phosphate.
 - **Data Analysis:** The concentration of **Soraprazan** that reduces enzyme activity by 50% (IC_{50}) is calculated from the dose-response curve [1] [2].

Binding Assay for Affinity Constants

- **Objective:** To measure the binding affinity (K_d) and inhibition constant (K_i) of **Soraprazan** for H^+,K^+ -ATPase [1] [2].
- **Procedure:**
 - A known quantity of the purified H^+,K^+ -ATPase preparation is used.
 - The enzyme is incubated with a range of concentrations of radiolabeled or otherwise detectable **Soraprazan**.
 - The amount of **Soraprazan** bound to the enzyme is measured, and data is analyzed using methods like Scatchard plots to determine the K_d and B_{max} (maximum binding capacity) [1].
 - The K_i can be determined through competitive binding experiments against a known radioligand.

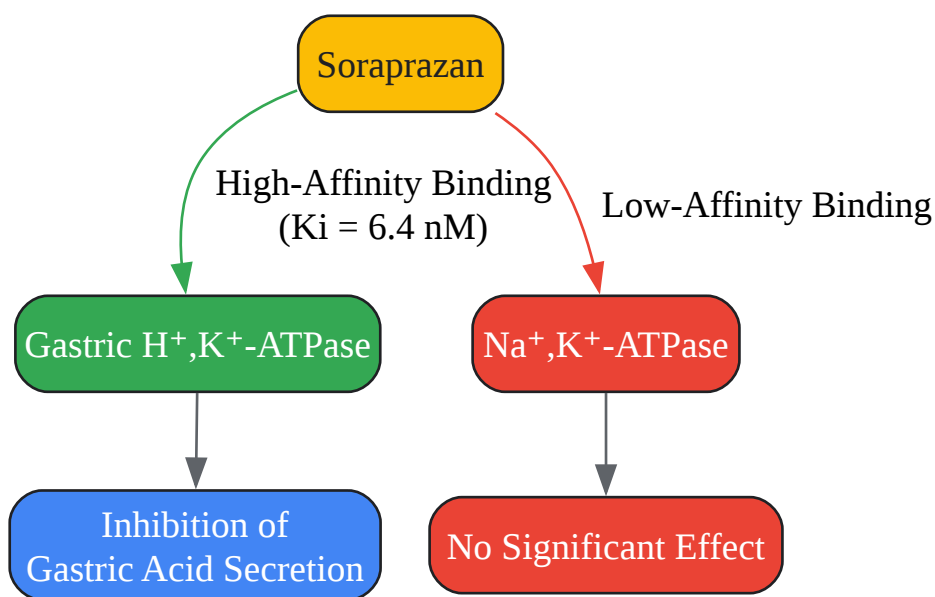
Assay in Isolated Gastric Glands

- **Objective:** To evaluate the functional inhibition of acid secretion in a more physiologically relevant cellular model [1] [2].

- **Procedure:**
 - **Gland Isolation:** Gastric glands are isolated from animal models (e.g., rabbit) by enzymatic digestion and mechanical manipulation [3].
 - **Acid Secretion Measurement:** Acid accumulation is measured using a radioactive weak base like [¹⁴C]-aminopyrine ([¹⁴C]AP), which is trapped in acidic compartments of the parietal cells.
 - **Drug Incubation:** The isolated glands are stimulated with a secretagogue (e.g., dibutyl cAMP) and co-incubated with different concentrations of **Soraprazan**.
 - **Data Analysis:** The concentration of **Soraprazan** that reduces [¹⁴C]AP accumulation by 50% (IC₅₀) is determined, reflecting its cellular potency [1] [2].

Mechanism and Selectivity Visualization

The diagram below illustrates the specific mechanism of **Soraprazan** and the basis for its selectivity.



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References

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